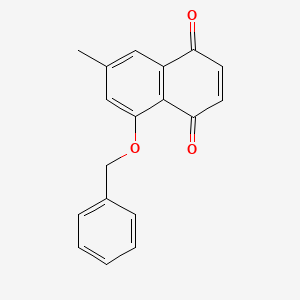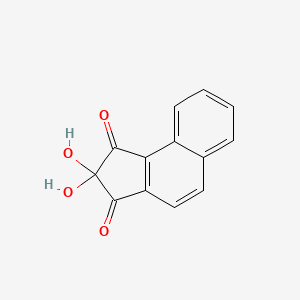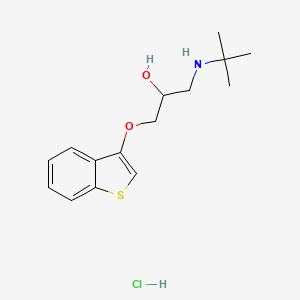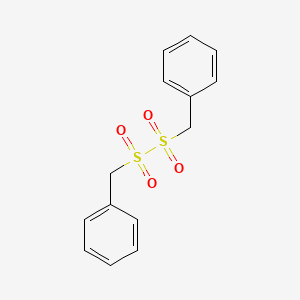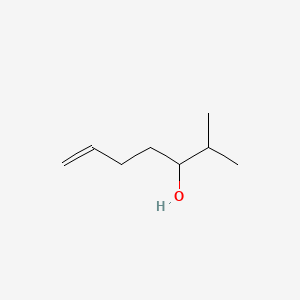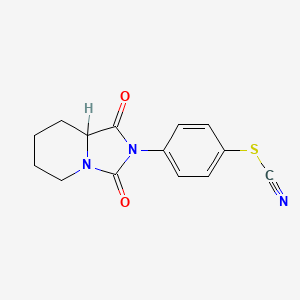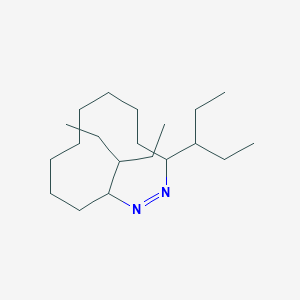
3,3'-(1,4-Phenylene)di(oxolane-2,5-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(1,4-Phenylene)di(oxolane-2,5-dione) is an organic compound with a unique structure consisting of two oxolane-2,5-dione groups connected by a 1,4-phenylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylene)di(oxolane-2,5-dione) typically involves the reaction of 1,4-phenylenediamine with oxalyl chloride to form the corresponding diacid chloride. This intermediate is then reacted with ethylene glycol under acidic conditions to yield the desired compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of 3,3’-(1,4-Phenylene)di(oxolane-2,5-dione) may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to optimize the production process.
化学反応の分析
Types of Reactions
3,3’-(1,4-Phenylene)di(oxolane-2,5-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenylene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
3,3’-(1,4-Phenylene)di(oxolane-2,5-dione) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism by which 3,3’-(1,4-Phenylene)di(oxolane-2,5-dione) exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The compound’s structure allows it to form stable complexes with metal ions, which can be exploited in catalysis and material science applications.
類似化合物との比較
Similar Compounds
- 3-(4-Nitrophenyl)oxolane-2,5-dione
- 3-(2,4-Dichlorophenyl)oxolane-2,5-dione
- 3-(3-Triethoxysilylpropyl)oxolane-2,5-dione
Uniqueness
3,3’-(1,4-Phenylene)di(oxolane-2,5-dione) is unique due to its symmetrical structure and the presence of two oxolane-2,5-dione groups. This configuration imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
特性
CAS番号 |
78540-30-4 |
|---|---|
分子式 |
C14H10O6 |
分子量 |
274.22 g/mol |
IUPAC名 |
3-[4-(2,5-dioxooxolan-3-yl)phenyl]oxolane-2,5-dione |
InChI |
InChI=1S/C14H10O6/c15-11-5-9(13(17)19-11)7-1-2-8(4-3-7)10-6-12(16)20-14(10)18/h1-4,9-10H,5-6H2 |
InChIキー |
GCWMJBDJJCULIN-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)OC1=O)C2=CC=C(C=C2)C3CC(=O)OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


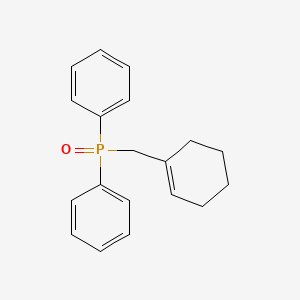
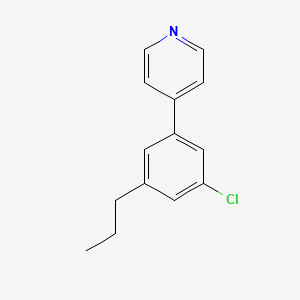

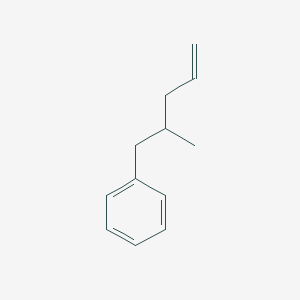
![N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide;phosphoric acid](/img/structure/B14451395.png)
